![molecular formula C18H23N5O3S B2709821 1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034594-60-8](/img/structure/B2709821.png)
1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
The compound “1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a phenethylsulfonyl group, an azetidine ring, a 1,2,3-triazole ring, and a pyrrolidin-2-one ring .
Molecular Structure Analysis
The molecular formula of this compound is C18H23N5O3S, and its molecular weight is 389.47. It contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings and the attached functional groups would have a significant impact on the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. The presence of multiple heterocycles and a sulfonyl group suggests that it might have good solubility in polar solvents .Scientific Research Applications
- Anti-Inflammatory Compounds : The azetidine ring, present in this compound, has been associated with anti-inflammatory properties. Researchers might explore derivatives for treating inflammatory conditions .
- JAK Kinase Inhibitors : The compound’s structure resembles certain JAK kinase inhibitors, which play a crucial role in autoimmune diseases and cancer therapies .
Agricultural Chemistry
While not directly related, heterocyclic compounds often have applications in agriculture. Researchers could investigate its effects on plant growth, pests, or soil health.
Dzedulionytė, K., Voznikaitė, P., Bieliauskas, A., Malinauskienė, V., Sløk, F. A., & Šačkus, A. (2021). Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. Molbank, 2021(2), M1207. DOI: 10.3390/M1207
Baricitinib, with a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at N-2 position of the pyrazol skeleton, is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity. (BMC Chemistry, 2019, 13: 39. DOI: 10.1186/s13065-019-0639-y)
Future Directions
properties
IUPAC Name |
1-[[1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18-7-4-9-21(18)11-16-12-23(20-19-16)17-13-22(14-17)27(25,26)10-8-15-5-2-1-3-6-15/h1-3,5-6,12,17H,4,7-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBLRXJRDKLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one |
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